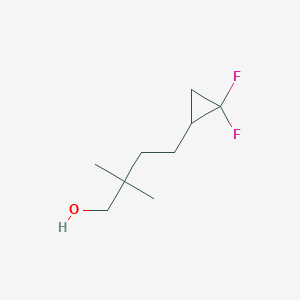
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-ol is an organic compound characterized by the presence of a difluorocyclopropyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-ol typically involves the introduction of the difluorocyclopropyl group into the butanol structure. One common method is the cyclopropanation of an appropriate precursor using difluorocarbene generated in situ. This reaction often requires the use of strong bases and specific reaction conditions to ensure the successful formation of the difluorocyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium arylsulfinates under palladium catalysis can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions involving fluorinated groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-ol involves its interaction with molecular targets through its difluorocyclopropyl group. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclopropyl group and exhibit similar reactivity and applications.
(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone: Another compound with a difluorocyclopropyl group, used in various synthetic applications.
Uniqueness
4-(2,2-Difluorocyclopropyl)-2,2-dimethylbutan-1-ol is unique due to its specific structural arrangement, which combines the difluorocyclopropyl group with a butanol backbone. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H16F2O |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,6-12)4-3-7-5-9(7,10)11/h7,12H,3-6H2,1-2H3 |
InChI Key |
KSDNNQHYDCWFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CC1(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















